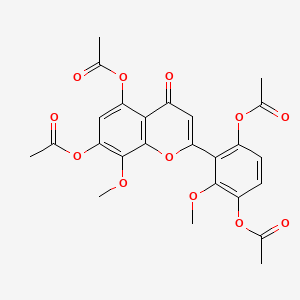

Viscidulin III tetraacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

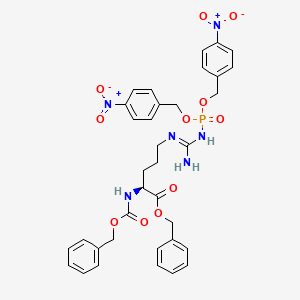

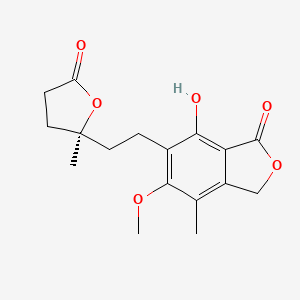

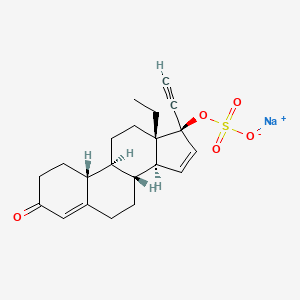

Viscidulin III tetraacetate is a natural product isolated from the roots of Scutellaria viscidula Bge . It belongs to the chemical family of flavonoids . The molecular formula of this compound is C25H22O12 .

Synthesis Analysis

This compound is synthesized in Scutellaria viscidula, a perennial herb. The dynamic process of gene expression helps reveal the mechanism of flavonoid synthesis in S. viscidula . Key enzyme-encoding genes including CHS, CHI, F3H, PAL, and 4CL are involved in flavonoid biosynthesis .Molecular Structure Analysis

The molecular weight of this compound is 514.4 g/mol . It consists of 22 Hydrogen atoms, 25 Carbon atoms, and 12 Oxygen atoms .Chemical Reactions Analysis

This compound is part of the flavonoid synthesis process in Scutellaria viscidula. The dynamic expression of key genes such as SvCHS, SvCHI, SvF3H, SvMYB2, and SvbHLH plays an important role in this process .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 514.4 g/mol . Its boiling point is predicted to be 664.3±55.0 °C and its density is predicted to be 1.361±0.06 g/cm3 .Mecanismo De Acción

Target of Action

Viscidulin III tetraacetate is a natural product used for research related to life sciences . .

Biochemical Pathways

It’s worth noting that viscidulin iii, a related compound, has been found to inhibit the proliferation of hl-60 cells

Result of Action

As mentioned earlier, related compound Viscidulin III has been found to inhibit the proliferation of HL-60 cells , suggesting that this compound may have similar cellular effects.

Análisis Bioquímico

Biochemical Properties

Viscidulin III Tetraacetate has been found to exhibit inhibitory effects on the proliferation of HL-60 cells, with an IC50 value of 17.4 μM .

Cellular Effects

It has been shown to inhibit the proliferation of HL-60 cells , suggesting that it may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its inhibitory effects on HL-60 cell proliferation suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

[4-acetyloxy-2-(5,7-diacetyloxy-8-methoxy-4-oxochromen-2-yl)-3-methoxyphenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O12/c1-11(26)33-16-7-8-17(34-12(2)27)23(31-5)22(16)18-9-15(30)21-19(35-13(3)28)10-20(36-14(4)29)24(32-6)25(21)37-18/h7-10H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXXHQVYAGXNBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C=C1)OC(=O)C)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3OC(=O)C)OC(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.